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Compound of Interest

Compound Name: Disperse red 91

Cat. No.: B1616187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

anthraquinone-based disperse dyes, with a focus on compounds structurally related to

Disperse Red 91. Due to the limited availability of comprehensive public data for Disperse
Red 91 (CAS 12236-10-1), this document utilizes Disperse Red 9 (also known as Solvent Red

111; 1-(methylamino)anthraquinone) as a representative analog to illustrate the characteristic

spectroscopic features of this class of dyes.

Introduction to Anthraquinone Disperse Dyes
Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for dyeing

hydrophobic fibers such as polyester, nylon, and cellulose acetate. Anthraquinone-based

disperse dyes are a significant subgroup, prized for their bright colors and good light fastness.

Their molecular structure is centered on the 9,10-anthraquinone core, with various substituents

that modulate their color and dyeing properties.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Disperse Red 9 as a

representative anthraquinone disperse dye.
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the color properties of dyes, with the

maximum absorption wavelength (λmax) indicating the perceived color.

Compound Solvent λmax (nm)
Molar Absorptivity
(ε)

Disperse Red 9 Ethanol 500[1] Data not available

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The data presented below is for a closely related compound, Disperse Red 11, and is

characteristic of amino-substituted anthraquinones.

Compound
Sample
Preparation

Wavenumber
(cm⁻¹)

Assignment

Disperse Red 11 KBr Pellet[2] ~3400-3300
N-H stretching

(amine)

~1670-1630
C=O stretching

(quinone)

~1600-1580
C=C stretching

(aromatic)

~1250 C-N stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the detailed molecular structure. While specific NMR data for

Disperse Red 91 is unavailable, a representative ¹H NMR spectrum of an anthraquinone

disperse reactive dye reveals characteristic chemical shifts.
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Nucleus Solvent
Chemical Shift (δ)
ppm

Assignment

¹H Not Specified 8.0-8.5

Aromatic protons of

the anthraquinone

core

7.5-8.0

Aromatic protons of

the anthraquinone

core

3.0-3.5

Protons on alkyl

groups attached to

nitrogen or oxygen

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above.

UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of the dye.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Sample Preparation: A stock solution of the dye is prepared by accurately weighing a small

amount of the dye and dissolving it in a suitable solvent (e.g., ethanol, methanol, or

dimethylformamide). A series of dilutions are then made to obtain solutions of varying

concentrations.

Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure

solvent.

Sample Measurement: The absorbance of each diluted dye solution is measured across the

visible spectrum (typically 400-800 nm).
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Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is

determined from the resulting spectrum.

FT-IR Spectroscopy
Objective: To identify the key functional groups in the dye molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation: A small amount of the dry dye powder (1-2 mg) is intimately mixed with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle.

Pellet Formation: The mixture is transferred to a pellet press and compressed under high

pressure to form a transparent or semi-transparent pellet.

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer,

and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The characteristic absorption bands are identified and assigned to their

corresponding functional groups.

NMR Spectroscopy
Objective: To determine the detailed molecular structure of the dye.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz

or higher).

Procedure:

Sample Preparation: A few milligrams of the dye are dissolved in a suitable deuterated

solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).

Data Acquisition: The sample is placed in an NMR tube, which is then inserted into the

spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
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Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing,

and baseline correction) to obtain the final spectrum. The chemical shifts, signal integrations,

and coupling patterns are then analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like an anthraquinone disperse dye.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1616187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a foundational understanding of the spectroscopic properties of

anthraquinone disperse dyes, using available data from close analogs to Disperse Red 91. For

definitive characterization of Disperse Red 91, experimental determination of its spectroscopic

data is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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